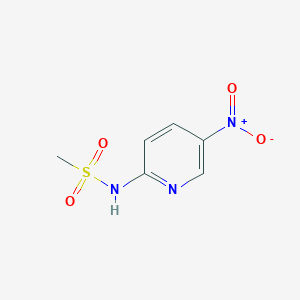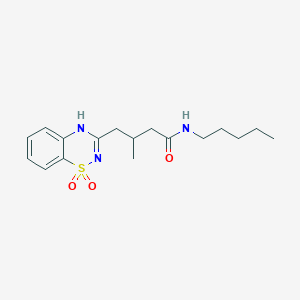![molecular formula C22H19N5O2 B2631509 N-([2,3'-bipyridin]-5-ylmethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide CAS No. 2034209-35-1](/img/structure/B2631509.png)
N-([2,3'-bipyridin]-5-ylmethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-([2,3'-bipyridin]-5-ylmethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide, also known as BPIQ, is a small molecule inhibitor that has been extensively studied in scientific research. This compound has shown great potential in the treatment of a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In
科学的研究の応用
Antitumor Activity
Several studies have synthesized and evaluated derivatives of quinazolinone compounds for their antitumor activities. Notable among them, Al-Suwaidan et al. (2016) found that 3-benzyl-substituted-4(3H)-quinazolinones exhibited broad-spectrum antitumor activity, with certain compounds being significantly more potent compared to the control 5-FU (Al-Suwaidan et al., 2016). These findings highlight the potential of quinazolinone derivatives in cancer therapy.
Antimicrobial and Anti-inflammatory Activities
Kumar et al. (2014) synthesized azetidinonyl and thiazolidinonyl quinazolin-4(3H)-ones as potential non-steroidal anti-inflammatory and analgesic agents. Their research demonstrated significant anti-inflammatory and analgesic activities, comparing favorably with the standard drug phenylbutazone (Kumar, Lal, & Rani, 2014). This suggests a promising route for developing new therapeutics for inflammation and pain management.
Psychotropic Activity
Zablotskaya et al. (2013) reported on the synthesis of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives, revealing significant sedative, anti-inflammatory, and selective cytotoxic effects against tumor cell lines, alongside NO-induction ability. Some compounds also demonstrated antimicrobial action, indicating a potential for dual-function drugs with both psychotropic and antimicrobial activities (Zablotskaya et al., 2013).
Diuretic and Antihypertensive Potentials
Rahman et al. (2014) explored N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) derivatives for their diuretic and antihypertensive activities. The study found that certain compounds exhibited potent activity, offering a new avenue for addressing hypertension and associated conditions (Rahman et al., 2014).
特性
IUPAC Name |
3-(4-oxoquinazolin-3-yl)-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2/c28-21(9-11-27-15-26-20-6-2-1-5-18(20)22(27)29)25-13-16-7-8-19(24-12-16)17-4-3-10-23-14-17/h1-8,10,12,14-15H,9,11,13H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMCLZDUCOGTBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCC3=CN=C(C=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(6-(Tert-butoxycarbonyl)-1-oxa-6-azaspiro[3.3]heptan-3-yl)acetic acid](/img/structure/B2631427.png)

![Methyl 2-[2-(2,3-dihydro-1,4-dioxine-5-carbonylimino)-6-methylsulfonyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2631430.png)

![Tert-butyl 3-[(6-chloropyrazin-2-YL)amino]piperidine-1-carboxylate](/img/structure/B2631433.png)
![1-Pyrrolidineethanesulfonamide, N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B2631434.png)
![1-[(1-cyanocyclohexyl)carbamoyl]ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2631437.png)


![5-(trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B2631442.png)



